3-Chloro-4-(pyridin-2-yloxy)aniline
Overview
Description
3-Chloro-4-(pyridin-2-yloxy)aniline is a chemical compound with the molecular formula C12H11ClN2O . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis process involves using 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a raw material .Molecular Structure Analysis
The molecular weight of this compound is 234.68 . The InChI code is 1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 .Physical and Chemical Properties Analysis
The physical form of this compound is solid . The storage temperature is room temperature .Scientific Research Applications
1. Kinase Inhibition Studies
- Docking and QSAR Studies for Kinase Inhibitors: Compounds similar to 3-Chloro-4-(pyridin-2-yloxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, have been studied for their potential as c-Met kinase inhibitors. Docking and quantitative structure–activity relationship (QSAR) methods were used to understand their inhibitory activity, which can have implications in cancer treatment (Caballero et al., 2011).
2. Antileishmanial Drug Development
- Synthesis of Pyrazolopyridine Derivatives: Compounds structurally related to this compound, such as 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, have been synthesized as potential anti-Leishmania drugs. These compounds showed promising activity against Leishmania amazonensis, highlighting their potential in antileishmanial drug development (Mello et al., 2004).
3. Corrosion Inhibition
- Corrosion Inhibition in Acid Medium: Derivatives of this compound, such as 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline, have been synthesized and tested as corrosion inhibitors in acid medium for mild steel. These compounds show high inhibition efficiency, making them valuable in corrosion prevention (Fernandes et al., 2019).
4. Molecular and Structural Analysis
- Analysis of Aromatic By-products from Ozonation: Studies on ozonation of compounds like p-chloroaniline, which is structurally similar to this compound, provide insights into the formation of aromatic by-products and their toxicity profiles. This research has implications for environmental chemistry and wastewater treatment (Sarasa et al., 2002).
5. Synthesis of Novel Compounds
- Synthesis of Azo-Heterocycles for Dyes: Research into the synthesis of azo-heterocycles incorporating pyrazolopyridine moiety, utilizing intermediates like 3-aminopyrazolo[3,4-b]pyridine, demonstrates the application of this compound derivatives in creating disperse dyes for textile applications (Gaffer & Khattab, 2017).
Mechanism of Action
While the exact mechanism of action for 3-Chloro-4-(pyridin-2-yloxy)aniline is not specified in the sources retrieved, it is known that similar compounds have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-pyridin-2-yloxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOUIEYTFVMZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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